molecular formula C23H17ClN2O2 B4054683 5-Chloro-2-(4-phenylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

5-Chloro-2-(4-phenylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B4054683
M. Wt: 388.8 g/mol
InChI Key: BCTYQXILTCOHBZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-phenylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

The synthesis of 5-Chloro-2-(4-phenylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step reactions. One common synthetic route includes the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the 7-chloro-substituted derivative . This intermediate can then undergo further reactions to introduce the phenylquinoline and tetrahydroisoindole moieties.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

5-Chloro-2-(4-phenylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-phenylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. For example, some derivatives have been shown to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-(4-phenylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione include other quinoline derivatives such as:

Properties

IUPAC Name

5-chloro-2-(4-phenylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-15-9-10-18-19(13-15)23(28)26(22(18)27)20-8-4-7-17-16(11-12-25-21(17)20)14-5-2-1-3-6-14/h1-9,11-12,18-19H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTYQXILTCOHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)C3=CC=CC4=C(C=CN=C43)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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